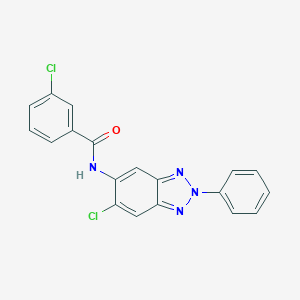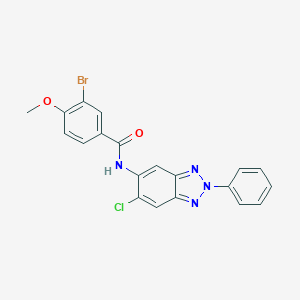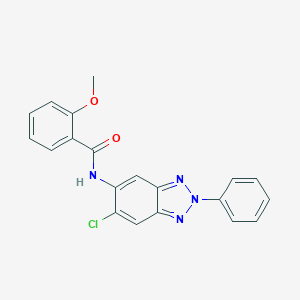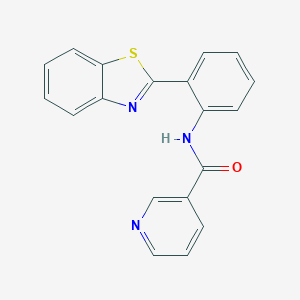![molecular formula C15H13FN4O2 B283615 (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283615.png)
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile, also known as FPHDC, is a chemical compound that has gained significant interest in scientific research. FPHDC is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.
作用机制
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile works by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones. By inhibiting DPP-4, (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose control in patients with type 2 diabetes mellitus. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells through a mechanism that is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile are primarily related to its inhibition of DPP-4. By increasing the levels of incretin hormones, (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control in patients with type 2 diabetes mellitus. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
实验室实验的优点和局限性
The advantages of using (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in lab experiments are its high potency and specificity for DPP-4 inhibition. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has been shown to be a potent inhibitor of DPP-4, with an IC50 value of 0.05 nM. This makes it a useful tool for studying the role of DPP-4 in glucose metabolism and cancer growth. However, the limitations of using (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in lab experiments are its high cost and limited availability. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for the study of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile. One direction is the development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus and cancer. Another direction is the investigation of the mechanism of action of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in inhibiting cancer cell growth. Additionally, the use of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in combination with other drugs for the treatment of type 2 diabetes mellitus and cancer should be explored. Finally, the potential use of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile in other diseases, such as Alzheimer's disease, should be investigated.
合成方法
The synthesis of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile involves the reaction of 4-fluorophenyl hydrazine with 1,4-dimethyl-2,6-dioxo-3-cyanopyridine-5-carbaldehyde in the presence of acetic acid. The product is then purified through recrystallization using ethanol. The yield of (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile is approximately 70%, making it a viable compound for scientific research.
科学研究应用
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, like (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile, work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
分子式 |
C15H13FN4O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-17)14(21)20(2)15(22)13(9)8-18-19-11-5-3-10(16)4-6-11/h3-6,8,18-19H,1-2H3/b13-8- |
InChI 键 |
JCMQKCLCAHRCOM-JYRVWZFOSA-N |
手性 SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NNC2=CC=C(C=C2)F)C)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNC2=CC=C(C=C2)F)C)C#N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)C1=CNNC2=CC=C(C=C2)F)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)





![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)